molecular formula C14H14N2O5S2 B2569293 Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate CAS No. 1798056-73-1

Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate

Cat. No.: B2569293
CAS No.: 1798056-73-1
M. Wt: 354.4
InChI Key: NDZXIQMFTJKYSV-UHFFFAOYSA-N
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Description

Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate is a complex organic compound featuring a benzoate ester linked to a sulfonyl group, which is further connected to an azetidine ring substituted with a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts .

Biology

Biologically, this compound has potential as a pharmacophore in drug design. The thiazole ring is known for its biological activity, and the compound could be explored for antimicrobial, antifungal, or anticancer properties .

Medicine

In medicinal chemistry, derivatives of this compound might be investigated for their therapeutic potential. The sulfonyl group is a common feature in many drugs, contributing to their pharmacokinetic properties .

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals and advanced materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring can engage in π-π interactions and hydrogen bonding, influencing molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its multifunctional structure, which allows for a wide range of chemical modifications and applications. Its combination of functional groups provides a versatile platform for developing new compounds with tailored properties .

Properties

IUPAC Name

methyl 4-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S2/c1-20-13(17)10-2-4-12(5-3-10)23(18,19)16-8-11(9-16)21-14-15-6-7-22-14/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZXIQMFTJKYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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